(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzene and but-3-en-1-amine.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)but-3-EN-1-amine
- ®-1-(2-Bromo-5-chlorophenyl)but-3-EN-1-amine
- ®-1-(2-Bromo-5-methylphenyl)but-3-EN-1-amine
Uniqueness
®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
InChI Key |
MWGPQSZDCMDMAT-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.